molecular formula C9H13N B1606968 3-(Tert-butyl)pyridine CAS No. 38031-78-6

3-(Tert-butyl)pyridine

Cat. No. B1606968
CAS RN: 38031-78-6
M. Wt: 135.21 g/mol
InChI Key: FBUIIWHYTLCORM-UHFFFAOYSA-N
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Description

3-(Tert-butyl)pyridine is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds, structurally related to benzene, and composed of a six-membered ring with five carbon atoms and a nitrogen atom .


Synthesis Analysis

This compound has been synthesized from neopentyl alcohol in a 16% overall yield through a five-step sequence. The steps involved are the cycloaddition of α-tert-butylacrolein to butyl vinyl ether and conversion of the resulting dihydropyran derivative into the pyridine base .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N. It has a molecular weight of 135.21 . The structure of this compound includes a pyridine ring with a tert-butyl group attached to the 3rd carbon in the ring .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.493 and a density of 0.911 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Derivatives Development 3-(Tert-butyl)pyridine derivatives have been synthesized for various applications. One notable method involves the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, producing 3,4-disubstituted pyridine derivatives. This method is noteworthy for its compatibility with various functional groups like ester, amide, halide, nitrile, or alkyne groups, thus enhancing its utility in chemical synthesis (Rappenglück et al., 2017).

  • Coordination Chemistry and Metal Complexes In the realm of coordination chemistry, this compound and its derivatives have been used to create various metal complexes. These include indium tris(alkylthiolate) compounds, which show significant interactions with pyridine ligands. These interactions lead to the formation of complexes with distinct geometries and binding properties, which are relevant in materials science and catalysis (Suh & Hoffman, 1998).

  • Pharmaceutical and Medicinal Chemistry While avoiding the requested topics of drug use, dosage, and side effects, it's noteworthy to mention that derivatives of this compound have been explored in pharmaceutical research. For instance, compounds with this compound structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Ikuta et al., 1987).

  • Materials Science and Solar Cell Technology In the field of materials science, particularly in the development of solar cells, this compound derivatives have been used to increase the open circuit voltage of dye-sensitized solar cells. This improvement is attributed to the specific binding of these derivatives at defect sites on TiO2 surfaces, reducing interface defect density and charge carrier recombination (Dürr, Yasuda, & Nelles, 2006).

  • chemical, as well as electro-luminescent properties. Specifically, these properties are significant in the context of polymer light-emitting diodes (PLEDs), highlighting the role of this compound derivatives in advanced electronic and optical applications (Su et al., 2016).

Safety and Hazards

While specific safety data for 3-(Tert-butyl)pyridine was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

3-(Tert-butyl)pyridine is a compound that has been found to have significant effects in various applications. In the context of dye-sensitized solar cells, it acts as a specific additive of redox electrolyte . In the context of antifungal activity, it has been found to interact with Sterol 14-alpha demethylase (CYP51) protein from Candida albicans .

Mode of Action

The mode of action of this compound depends on its application. In dye-sensitized solar cells, it interacts with the redox electrolyte to enhance the performance of the cells . In antifungal applications, it inhibits the formation of yeast to mold as well as ergosterol formation by interacting with the CYP51 protein .

Biochemical Pathways

In the context of antifungal activity, it has been found to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

A related compound, cp-533,536, has been studied in rats, and it was found that the compound was extensively metabolized and predominantly excreted in feces

Result of Action

The result of the action of this compound varies depending on its application. In dye-sensitized solar cells, it enhances the performance of the cells . In antifungal applications, it exhibits potent activity against Candida spp., including several multidrug-resistant strains .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, in the fabrication of perovskite solar cells, the addition of 4-tert-butylpyridine (tBP) into the perovskite precursor can increase the moisture resistance and improve the crystallinity of the perovskite film .

properties

IUPAC Name

3-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUIIWHYTLCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334484
Record name 3-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38031-78-6
Record name 3-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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